N-cycloheptyladamantane-1-carboxamide
Description
N-Cycloheptyladamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide group at the 1-position of the adamantane cage and a cycloheptyl substituent on the nitrogen atom. The cycloheptyl moiety introduces steric bulk and conformational flexibility, distinguishing it from smaller aryl or alkyl substituents in analogs.
Properties
IUPAC Name |
N-cycloheptyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c20-17(19-16-5-3-1-2-4-6-16)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQKJZXCMSGSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with cycloheptylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyladamantane-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or halogenating agents in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, alkyl derivatives.
Scientific Research Applications
N-cycloheptyladamantane-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cycloheptyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of various biological processes, making the compound effective against a range of diseases . The adamantane moiety enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The cycloheptyl group in the target compound introduces greater steric hindrance and lipophilicity compared to aromatic substituents (e.g., p-tolyl) . This may reduce crystallinity but enhance membrane permeability in biological systems.
- Non-Adamantane Analogs: N-Hydroxyoctanamide () shares an amide group but lacks the adamantane scaffold, resulting in lower rigidity and distinct solubility profiles .
Physicochemical Properties
- Hydrogen Bonding : N-p-Tolyladamantane-1-carboxamide forms intermolecular N–H⋯O hydrogen bonds, creating crystalline chains along the c-axis . The cycloheptyl group’s bulkiness in the target compound may disrupt such networks, leading to amorphous solid states.
- Solubility: Aromatic analogs (e.g., p-tolyl) exhibit lower solubility in polar solvents due to planar stacking, whereas the cycloheptyl group’s aliphatic nature may improve solubility in nonpolar media.
- Thermal Stability : Methyl modifications on adamantane (e.g., 3,5-dimethyl) enhance thermal stability via increased van der Waals interactions, a feature absent in the target compound .
Q & A
Basic Question
- FT-IR Spectroscopy : Identify N–H stretching (3200–3300 cm⁻¹) and carbonyl C=O vibrations (1640–1680 cm⁻¹). Hydrogen bonding broadens and shifts these peaks.
- Solid-state NMR : ¹³C CP/MAS NMR distinguishes rigid adamantane carbons (δ ~30–40 ppm) from dynamic cycloheptyl carbons (δ ~20–30 ppm).
- SC-XRD : Quantify hydrogen-bond lengths and angles (e.g., N–H⋯O ≈ 2.9 Å, 150–160°) .
How can SHELX software improve the refinement of crystallographic data for structurally complex adamantane derivatives?
Advanced Question
SHELXTL (Bruker AXS) or SHELXL (open-source) offers:
- Robust parameterization : Constraints for rigid adamantane fragments reduce overfitting.
- Twinning refinement : For non-merohedral twinning (common in bulky adamantane derivatives), use the TWIN/BASF commands.
- High-resolution data handling : Apply anisotropic displacement parameters (ADPs) for heavy atoms and isotropic refinement for H atoms. Validate with R1 (<0.05) and wR2 (<0.15) .
How should researchers address contradictions between computational and experimental data (e.g., bond lengths, stability predictions)?
Advanced Question
- Empirical validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SC-XRD data. Adjust basis sets for dispersion forces (e.g., Grimme’s D3 correction).
- Error analysis : Quantify discrepancies in bond lengths (e.g., C–C in adamantane: computational 1.54 Å vs. experimental 1.53 Å).
- Reliability protocols : Use statistical metrics (χ², R-factors) and cross-check with spectroscopic data (e.g., NMR chemical shifts vs. GIAO-calculated values) .
What methodologies are used to investigate the biological activity of this compound in neurological disorders?
Advanced Question
- In vitro assays : Measure acetylcholinesterase (AChE) inhibition (Ellman’s method) or amyloid-β aggregation (Thioflavin-T fluorescence).
- Molecular docking : Simulate binding to AChE (PDB: 4EY7) using AutoDock Vina. The adamantane moiety may occupy the catalytic gorge.
- Pharmacokinetics : Assess blood-brain barrier permeability via PAMPA-BBB or MDCK-MDR1 assays .
How do structural modifications (e.g., cycloheptyl vs. cyclohexyl substituents) affect physicochemical properties?
Advanced Question
- LogP analysis : Cycloheptyl increases hydrophobicity (cLogP +0.5–0.7) compared to cyclohexyl, measured via HPLC retention times.
- Thermal stability : Differential scanning calorimetry (DSC) shows cycloheptyl derivatives have lower melting points (ΔTm ≈ 10–15°C) due to reduced crystallinity.
- Bioactivity : Cycloheptyl’s larger ring enhances steric hindrance, potentially reducing off-target interactions in enzyme assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
